Roquinimex
説明
Roquinimex is a derivative of quinoline that presents immunostimulant properties . Its effects are suggested to increase the activity of NK cells and macrophage cytotoxicity . Additionally, roquinimex is known to inhibit angiogenesis and to decrease the synthesis of TNF alpha .
Molecular Structure Analysis
Roquinimex has a molecular formula of C18H16N2O3 . Its average mass is 308.331 Da and its monoisotopic mass is 308.116089 Da .Chemical Reactions Analysis
Roquinimex is known to inhibit angiogenesis and to decrease the synthesis of TNF alpha . It is also known to increase the activity of NK cells and macrophage cytotoxicity .Physical And Chemical Properties Analysis
Roquinimex has a molecular formula of C18H16N2O3 . Its average mass is 308.331 Da and its monoisotopic mass is 308.116089 Da .科学的研究の応用
Treatment of Autoimmune Disorders : Roquinimex and related 3-quinolinecarboxamide derivatives showed promising results in treating autoimmune disorders. Laquinimod, a compound derived from roquinimex, demonstrated improved potency and a superior toxicological profile, advancing to clinical studies for autoimmune diseases (Jönsson et al., 2004).
Chronic Graft-versus-Host Disease (GVHD) : Roquinimex effectively inhibited the development of chronic GVHD in mice, a model for human systemic lupus erythematosus (SLE). It suppressed proteinuria, ameliorated nephritis symptoms, and balanced Th1/Th2 cytokine production (Xiao et al., 2007).
Inflammatory Bowel Disease : Roquinimex significantly inhibited murine colitis, suggesting its potential as a novel treatment for inflammatory bowel disease. It reduced clinical signs of colitis and myeloperoxidase activity in the colon (Liu et al., 2003).
Enhancement of Lymphokine-Activated Killer Cell Activity : Roquinimex stimulated cellular immune responses, enhancing natural killer (NK) cell activity and numbers, thus being a potential tool for immunotherapy (Vaz et al., 1995).
Graft-versus-Host Reaction Post Bone Marrow Transplantation : Roquinimex induced autologous graft-versus-host (GVH) reactions in patients receiving posttransplantation immunotherapy for leukemia, suggesting its role in enhancing immune responses against tumors (Gaspari et al., 1995).
Antineoplastic Activity : Roquinimex exhibited potential antineoplastic activity by inhibiting endothelial cell proliferation, migration, and angiogenesis. It also altered cytokine profiles and enhanced the activity of T cells, NK cells, and macrophages (Definitions, 2020).
Treatment in Relapsing and Secondary Progressive Multiple Sclerosis (MS) : Roquinimex showed clinical and MRI-measured benefits in the management of MS, highlighting its potential utility in neurological autoimmune conditions (Wolinsky et al., 2000).
Myelodysplastic Syndromes (MDS) : In a clinical trial, Roquinimex showed occasional benefit to patients with MDS, although with significant side effects like arthralgia and fever (Rosenfeld et al., 1997).
Cancer Immunotherapy : Roquinimex enhanced NK cell numbers and activity in cancer patients, indicating its efficacy as an immunomodulator with manageable toxicity (Bergh et al., 1997).
Pharmacokinetics and Bioavailability : Studies have explored the absorption, disposition, metabolism, and bioavailability of Roquinimex in humans, contributing to a better understanding of its pharmacological effects (Lindberg et al., 2004; Stråndgarden et al., 1999).
Safety And Hazards
将来の方向性
Roquinimex is currently being investigated for use in the treatment of a number of cancers and autoimmune conditions . It is also being researched for use as adjuvant therapy after bone marrow transplantation in cases of acute leukemia . Furthermore, Roquinimex has shown promise in managing psoriasis when used in combination with Clobetasol .
特性
IUPAC Name |
4-hydroxy-N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-19(12-8-4-3-5-9-12)17(22)15-16(21)13-10-6-7-11-14(13)20(2)18(15)23/h3-11,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOOQMRIPALTEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N(C)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045680 | |
Record name | Roquinimex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Roquinimex | |
CAS RN |
84088-42-6 | |
Record name | Linomide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84088-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roquinimex [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084088426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roquinimex | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11366 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Roquinimex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxo-quinoline-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROQUINIMEX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372T2944C0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。